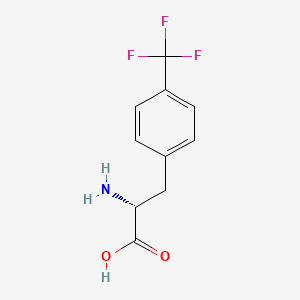

4-(Trifluoromethyl)-D-phenylalanine

Description

BenchChem offers high-quality 4-(Trifluoromethyl)-D-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)-D-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFFPDBJLGAGQL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 4-(Trifluoromethyl)-D-phenylalanine in Medicinal Chemistry

This guide provides an in-depth technical analysis of 4-(Trifluoromethyl)-D-phenylalanine , a critical non-canonical amino acid used in modern drug discovery to enhance metabolic stability and modulate pharmacokinetics.

Executive Summary

4-(Trifluoromethyl)-D-phenylalanine (H-D-Phe(4-CF3)-OH) is a fluorinated, non-proteinogenic amino acid. It serves as a strategic building block in the development of peptide therapeutics and small-molecule inhibitors. By combining the proteolytic resistance of the D-configuration with the unique electronic and steric properties of the trifluoromethyl (-CF3) group , this moiety addresses two primary failure modes in peptide drug development: rapid enzymatic degradation and poor membrane permeability.

This guide details the physicochemical architecture, synthetic routes, and experimental protocols for integrating this residue into solid-phase peptide synthesis (SPPS) workflows.

Molecular Architecture & Physicochemical Properties[1]

The introduction of a trifluoromethyl group at the para position of the phenyl ring fundamentally alters the amino acid's behavior compared to its native counterpart, Phenylalanine.

Structural Specifications

| Property | Value |

| IUPAC Name | (2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid |

| CAS Number | 114872-99-0 |

| Molecular Formula | C₁₀H₁₀F₃NO₂ |

| Molecular Weight | 233.19 g/mol |

| Chirality | D-Isomer (R-configuration) |

| pKa (approx) |

The Fluorine Effect

The -CF3 group is not merely a "bulky" substituent; it acts as a bioisostere for the isopropyl group or the chlorine atom but with distinct electronic consequences.

-

Electronic Modulation: The strong electron-withdrawing nature of fluorine (

) pulls electron density from the aromatic ring (Hammett -

Lipophilicity Enhancement: The -CF3 group significantly increases lipophilicity. While Phenylalanine has a LogP of ~ -1.38 (zwitterion), the trifluoromethyl analog shifts this value positively. This enhanced hydrophobicity improves partitioning into lipid bilayers, potentially increasing oral bioavailability and blood-brain barrier (BBB) permeability.

-

Steric Obstruction: The van der Waals volume of a -CF3 group (~42.6 ų) is considerably larger than a methyl group (~23 ų). When combined with the D-configuration, this steric bulk creates a "molecular shield" that prevents proteases (which typically recognize L-isomers) from accessing the peptide bond.

Synthetic Routes & Production

High-purity synthesis of the D-isomer is critical, as trace L-enantiomers can compromise the biological stability of the final therapeutic. Two primary methods are employed: Enzymatic Resolution and Metal-Catalyzed Cross-Coupling .

Method A: Enzymatic Resolution (Scalable)

This method relies on the stereoselective hydrolysis of N-acetyl-DL-Phe(4-CF3)-OH using acylase enzymes (e.g., Aspergillus acylase).

-

Step 1: Acetylation of racemic 4-(trifluoromethyl)phenylalanine.

-

Step 2: Selective hydrolysis of the L-isomer by acylase I.

-

Step 3: Separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid.

-

Step 4: Chemical hydrolysis of the N-acetyl-D-isomer to yield pure H-D-Phe(4-CF3)-OH.

Method B: Negishi Cross-Coupling (Laboratory Scale)

For rapid access to diverse analogs, a Negishi coupling between a protected zinc-iodoalanine species and 1-bromo-4-(trifluoromethyl)benzene is preferred.

Figure 1: Negishi cross-coupling pathway for the synthesis of phenylalanine analogs.[1] This modular approach allows for the retention of chirality from the starting amino acid scaffold.

Medicinal Chemistry Applications

Enhancing Metabolic Stability

Peptides containing natural L-amino acids have half-lives measured in minutes due to ubiquitous peptidases. Substituting critical residues with 4-(Trifluoromethyl)-D-phenylalanine creates a "steric clash" within the protease active site.

-

Mechanism: The D-configuration orients the side chain in a non-natural trajectory, preventing the catalytic triad of serine proteases from engaging the scissile bond.

-

Application: Used in GnRH antagonists and GLP-1 analogs to extend half-life from minutes to hours.

19F-NMR Structural Probing

The -CF3 group serves as a sensitive NMR probe. Because fluorine is absent in native biological systems, the 19F NMR signal of this amino acid acts as a background-free beacon.

-

Utility: Researchers incorporate this residue into ligands to study protein-ligand binding interfaces. A shift in the 19F signal indicates a change in the chemical environment (e.g., burial into a hydrophobic pocket).

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

The following protocol outlines the incorporation of Fmoc-D-Phe(4-CF3)-OH into a peptide sequence using standard Fmoc chemistry.

Reagents:

-

Resin: Rink Amide MBHA (Loading: 0.5 mmol/g).

-

Amino Acid: Fmoc-D-Phe(4-CF3)-OH (3 eq).

-

Coupling Agents: HATU (2.9 eq), HOAt (3 eq).

-

Base: DIPEA (6 eq).

-

Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

-

Resin Swelling:

-

Swell resin in DMF for 30 minutes. Drain.

-

-

Fmoc Deprotection:

-

Treat with 20% Piperidine in DMF (2 x 5 min).

-

Wash with DMF (5 x 1 min).

-

QC Check: Kaiser Test (Positive = Blue beads).

-

-

Coupling (The Critical Step):

-

Dissolve Fmoc-D-Phe(4-CF3)-OH, HATU, and HOAt in minimal DMF.

-

Add DIPEA to activate the carboxylate.

-

Add solution to resin immediately.

-

Reaction Time: 60–90 minutes at Room Temp. (Note: The bulky CF3 group may require extended coupling times compared to Ala/Gly).

-

-

Washing:

-

Drain and wash with DMF (5 x 1 min).

-

QC Check: Kaiser Test (Negative = Colorless beads).

-

-

Cleavage:

-

Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O.

-

Time: 2 hours.

-

Precipitate in cold diethyl ether.

-

Figure 2: Solid-Phase Peptide Synthesis (SPPS) cycle optimized for non-canonical amino acids. Note the extended coupling time recommended for sterically hindered residues.

References

-

PubChem. (2025).[2] 4-(Trifluoromethyl)-D-phenylalanine | C10H10F3NO2.[3][2][4] National Library of Medicine. Available at: [Link]

-

Beilstein Institute. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

National Institutes of Health (NIH). (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. PubMed Central. Available at: [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules. Available at: [Link]

Sources

- 1. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Trifluoromethyl)-D-phenylalanine | C10H10F3NO2 | CID 7004189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethyl)-D-phenylalanine | CAS 114872-99-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 4-(三氟甲基)-D-苯基丙氨酸 ≥98.5% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

4-(Trifluoromethyl)-D-phenylalanine CAS number and safety data sheet

An In-Depth Technical Guide to 4-(Trifluoromethyl)-D-phenylalanine for Advanced Research and Pharmaceutical Development

Abstract

4-(Trifluoromethyl)-D-phenylalanine is a non-proteinogenic amino acid that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl (CF₃) group onto the D-isoform of phenylalanine imparts unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of peptides and small molecule therapeutics. This guide provides a comprehensive overview of 4-(Trifluoromethyl)-D-phenylalanine, covering its core chemical identity, safety and handling protocols, synthesis, and key applications. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals leveraging this powerful building block to engineer next-generation therapeutics.

The Strategic Importance of Fluorination in Amino Acid Chemistry

In modern drug design, the introduction of fluorine into bioactive molecules is a well-established strategy for optimizing pharmacological properties.[1][2] The trifluoromethyl group, in particular, is a powerful modulator due to its high electronegativity, metabolic stability, and lipophilicity. When appended to an amino acid scaffold like D-phenylalanine, the CF₃ group can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the in-vivo half-life of a peptide or drug candidate.[3]

-

Modulate Lipophilicity: The CF₃ group increases the lipophilicity of the amino acid side chain, which can improve cell membrane permeability and alter how a molecule interacts with its biological target.[1]

-

Influence Binding Interactions: The electron-withdrawing nature of the CF₃ group can alter the electronic properties of the phenyl ring, influencing π-π stacking, hydrophobic, and other non-covalent interactions within a receptor's binding pocket.[2]

-

Induce Favorable Conformations: The steric bulk of the CF₃ group can restrict the conformational freedom of a peptide backbone, locking it into a bioactive conformation that enhances binding affinity and selectivity.

The use of the D-enantiomer further contributes to proteolytic resistance, as natural proteases are stereospecific for L-amino acids. The combination of the D-configuration and the trifluoromethyl group makes 4-(Trifluoromethyl)-D-phenylalanine a premier building block for designing robust and potent therapeutic agents.

Core Compound Identification and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, experimental reproducibility, and safety. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

CAS Number: 114872-99-0 [4][5]

The key physicochemical properties of 4-(Trifluoromethyl)-D-phenylalanine are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | (R)-2-Amino-3-[4-(trifluoromethyl)phenyl]propionic acid | |

| Synonyms | D-4-Trifluoromethylphenylalanine, H-D-Phe(4-CF3)-OH | [5][6] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [4][5] |

| Molecular Weight | 233.19 g/mol | [4][6] |

| Appearance | White to off-white solid powder | [5] |

| Purity | Typically ≥98.5% (by HPLC) | |

| InChI Key | CRFFPDBJLGAGQL-MRVPVSSYSA-N | [5] |

Synthesis Strategies

The synthesis of fluorinated phenylalanine derivatives has been an area of active research, leading to multiple established methodologies.[3] A common and effective strategy for synthesizing compounds like 4-(Trifluoromethyl)-D-phenylalanine involves a key cross-coupling reaction.

The retrosynthetic analysis often points to a Negishi cross-coupling as a pivotal step.[7][8] This approach is favored for its functional group tolerance and high efficiency. The general workflow involves coupling a pre-functionalized aryl halide (e.g., a bromide or iodide containing the trifluoromethyl group) with a suitably protected β-iodoalanine derivative.

Caption: Generalized workflow for the synthesis of 4-(Trifluoromethyl)-D-phenylalanine via Negishi cross-coupling.

This method's robustness allows for scalable production, which is a critical consideration for advancing a compound from laboratory research to commercial development.[7]

Safety, Handling, and Storage

A thorough understanding of a compound's safety profile is a prerequisite for its use in any research or development setting. The following information is synthesized from representative Safety Data Sheets (SDS).

Hazard Identification

While some suppliers list no known OSHA hazards for the parent compound, derivatives and related structures are often classified with the following GHS hazard statements.[9][10] It is prudent to handle the compound with care, assuming it may:

-

Cause skin irritation (H315).[10]

-

Cause serious eye irritation (H319).[10]

-

May cause respiratory irritation (H335).[10]

Recommended Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential.

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[11]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields conforming to EN166 or equivalent standards.[11]

-

Hand Protection: Handle with compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat. Choose body protection based on the amount and concentration of the substance at the workplace.[11]

-

Respiratory Protection: For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be used.[11]

-

Storage and Stability

Proper storage is crucial to maintain the integrity and purity of the compound.

-

Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12] Some suppliers recommend storage at -15°C for long-term stability.[5]

-

Stability: The compound is generally stable under recommended storage conditions.[9][11]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[9][11]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, and hydrogen fluoride gas.[9][11]

| Safety Parameter | Recommendation | Source(s) |

| Primary Hazard | Irritant (Eyes, Skin, Respiratory) | [10] |

| Handling | Use in a chemical fume hood | [11] |

| PPE | Safety glasses, gloves, lab coat | [11] |

| Storage Temperature | Cool, dry place; -15°C for long-term | [5][11] |

| Incompatible Materials | Strong oxidizing agents, strong acids | [9][11] |

| Storage Class | 11 - Combustible Solids |

Applications and Experimental Protocols

The primary application of 4-(Trifluoromethyl)-D-phenylalanine is as a specialized building block in peptide synthesis and small molecule drug discovery.

Role in Solid-Phase Peptide Synthesis (SPPS)

This amino acid is readily incorporated into peptide sequences using standard SPPS methodologies. Its Fmoc-protected derivative (Fmoc-D-Phe(4-CF3)-OH) is the standard reagent for this purpose. The presence of the CF₃ group can be leveraged to probe protein-ligand interactions or to enhance the therapeutic properties of a peptide.[3][13]

Caption: Standard workflow for incorporating 4-(Trifluoromethyl)-D-phenylalanine into a peptide via Fmoc-SPPS.

Protocol 5.1.1: General Procedure for Coupling in Fmoc-SPPS

-

Resin Swelling: Swell the solid-phase resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the terminal amine.

-

Washing: Thoroughly wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.

-

Activation & Coupling: a. In a separate vessel, dissolve Fmoc-D-Phe(4-CF3)-OH (3-5 eq.), a coupling reagent such as HCTU (3-5 eq.), and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) in DMF. b. Pre-activate for 2-5 minutes. c. Add the activation mixture to the resin. d. Agitate at room temperature for 1-2 hours.

-

Washing: Wash the resin as described in step 3 to remove excess reagents.

-

Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

-

Progression: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.

Analytical Characterization

The purity and identity of both the amino acid raw material and the final synthesized peptide must be rigorously confirmed. High-Performance Liquid Chromatography (HPLC) is the standard method for purity assessment, while Mass Spectrometry (MS) confirms the molecular weight.

Protocol 5.2.1: Quality Control by RP-HPLC and LC-MS

-

Sample Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like Acetonitrile/Water (50:50).

-

RP-HPLC Method:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient, for example, from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 220 nm and 254 nm.

-

-

LC-MS Analysis:

-

Utilize the same chromatographic conditions as the RP-HPLC method.

-

Divert the eluent post-UV detector to an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire data in positive ion mode to detect the [M+H]⁺ ion. For 4-(Trifluoromethyl)-D-phenylalanine, this would be m/z 234.07.

-

Conclusion

4-(Trifluoromethyl)-D-phenylalanine is more than just a modified amino acid; it is a strategic tool for overcoming longstanding challenges in drug development, including poor metabolic stability and insufficient potency. Its unique combination of stereochemistry and fluorination provides a robust platform for designing novel peptides and small molecules with enhanced therapeutic profiles. As synthetic methodologies become more refined and our understanding of fluorine's role in molecular interactions deepens, the importance of this compound as a cornerstone of medicinal chemistry is set to grow, enabling the creation of more effective and durable therapeutics.

References

-

Safety Data Sheet for N-Fmoc-4-(Trifluoromethyl)-L-phenylalanine. Anaspec. [Link]

-

MSDS - Safety Data Sheet for Boc-D-Phe(4-CF3)-OH. AAPPTec. [Link]

-

4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501. PubChem. [Link]

-

Synthesis of (3- and 4-trifluoromethyldiazirinyl)-d-phenylalanine... ResearchGate. [Link]

-

Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. PMC. [Link]

-

4-(Trifluoromethyl)-D-phenylalanine | C10H10F3NO2 | CID 7004189. PubChem. [Link]

-

Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. PubMed. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

The Prohibited List. World Anti Doping Agency - WADA. [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Phenylalanine. Wikipedia. [Link]

-

Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]

-

Voltammetric Determination of Phenylalanine Using Chemically Modified Screen-Printed Based Sensors. MDPI. [Link]

-

Characterization of kinetic, thermodynamic, and binding properties of l-phenylalanine molecularly imprinted polymer. Faculty of Chemical and Food Technology, Slovak University of Technology. [Link]

-

Endogenous Site-Specific Encoding of Trifluoromethyl-Bearing Phenylalanine and Tryptophan for in-Cell 19F NMR. Journal of the American Chemical Society. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Trifluoromethyl)-D-phenylalanine | CAS 114872-99-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 114872-99-0 CAS MSDS (4-(Trifluoromethyl)-D-phenylalanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-(Trifluoromethyl)-D-phenylalanine | C10H10F3NO2 | CID 7004189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. nbinno.com [nbinno.com]

Strategic Incorporation of 4-(Trifluoromethyl)-D-phenylalanine in Peptidomimetics

Topic: Role of 4-(Trifluoromethyl)-D-phenylalanine in Medicinal Chemistry Content Type: Technical Guide / Whitepaper

Executive Summary: The "Fluorine-Stereochemistry" Nexus

In modern medicinal chemistry, the modification of peptide backbones to resist enzymatic degradation while maintaining receptor affinity is a central challenge. 4-(Trifluoromethyl)-D-phenylalanine (hereafter 4-CF3-D-Phe ) represents a high-value "unnatural" amino acid that solves two distinct failure modes in peptide drug discovery simultaneously:

-

Proteolytic Instability: The D-configuration renders the peptide bond invisible to the catalytic triad of most endogenous proteases (e.g., chymotrypsin), which strictly recognize L-stereoisomers.

-

Metabolic Clearance: The 4-Trifluoromethyl (-CF3) group blocks the primary site of Cytochrome P450-mediated oxidative metabolism (para-hydroxylation) on the aromatic ring, a common clearance pathway for phenylalanine residues.

This guide details the physicochemical rationale, synthesis, and solid-phase incorporation protocols for this moiety.

Physicochemical Profile & Pharmacodynamics[1][2]

The introduction of the trifluoromethyl group at the para position of D-phenylalanine induces profound changes in the residue's behavior within a binding pocket.

The "Fluorine Effect" Data Table

| Property | Native D-Phenylalanine | 4-CF3-D-Phenylalanine | Medicinal Chemistry Implication |

| Van der Waals Radius | H = 1.20 Å | F = 1.47 Å (CF3 group ≈ Isopropyl) | Fills hydrophobic pockets more aggressively; induces "shape" selectivity. |

| Lipophilicity ( | 0.00 (Reference) | +0.88 | Significant increase in LogP; enhances BBB permeability. |

| Electronic Effect ( | 0.00 | +0.54 (Strong EWG) | Deactivates phenyl ring; prevents oxidative metabolism. |

| C-F Bond Energy | N/A | ~116 kcal/mol | Metabolically inert; resists cleavage. |

| pKa ( | ~9.13 | ~8.90 | Slight reduction in amine basicity due to inductive effects. |

Mechanism of Metabolic Stability

The following diagram illustrates the dual-protection mechanism provided by 4-CF3-D-Phe against the two primary biological degradation pathways.

Figure 1: Dual-mechanism stability. The D-isomer evades proteolytic clamps, while the CF3 group sterically and electronically blocks metabolic oxidation.

Synthetic Accessibility: Chemo-Enzymatic Route

While chemical synthesis (Strecker synthesis) is possible, it often yields racemic mixtures requiring tedious resolution. The preferred route for high optical purity (>99% ee) is Enzymatic Resolution .

Protocol: Kinetic Resolution via Acylase I

Objective: Isolate pure 4-CF3-D-Phe from a racemic N-acetylated precursor.

-

Substrate Preparation: Acetylate racemic 4-(trifluoromethyl)-phenylalanine using acetic anhydride in NaOH.

-

Enzymatic Hydrolysis:

-

Dissolve N-acetyl-DL-4-CF3-Phe (10 mM) in phosphate buffer (pH 7.5).

-

Add Acylase I (from Aspergillus melleus).

-

Incubate at 37°C for 24 hours.

-

-

Mechanism: Acylase I selectively hydrolyzes the L-isomer to the free amino acid, leaving the N-acetyl-D-isomer untouched.

-

Separation:

-

Acidify to pH 2.0.

-

Extract the N-acetyl-D-isomer into ethyl acetate (the free L-amino acid remains in the aqueous phase).

-

-

De-protection: Reflux the organic phase residue in 2M HCl to remove the acetyl group, yielding pure 4-CF3-D-Phe.

Solid-Phase Peptide Synthesis (SPPS) Incorporation[4]

Incorporating 4-CF3-D-Phe into a peptide chain presents specific challenges due to the steric bulk of the trifluoromethyl group and the hydrophobicity it imparts, which can lead to on-resin aggregation.

Critical Reagents

-

Resin: Rink Amide (for amides) or Wang (for acids).[1] Low loading (0.3–0.5 mmol/g) is recommended to reduce steric crowding.

-

Coupling Reagents: HATU or COMU are preferred over HBTU/DIC due to faster kinetics with bulky residues.

-

Solvent: DMF/NMP (1:1) to disrupt aggregation.

Step-by-Step Coupling Protocol

Context: Coupling Fmoc-4-CF3-D-Phe-OH to a growing peptide chain.

-

Resin Swelling: Swell resin in DMF for 30 minutes.

-

Activation (Pre-activation is critical):

-

Dissolve Fmoc-4-CF3-D-Phe-OH (4.0 eq) and HATU (3.9 eq) in DMF.

-

Add DIPEA (8.0 eq).

-

Wait exactly 30 seconds for the activated ester to form.

-

-

Coupling:

-

Add the activated solution to the resin.[2]

-

Microwave Assistance (Optional but recommended): 75°C for 5 minutes (25W).

-

Alternative (Room Temp): Double couple (2 x 1 hour).

-

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LCMS to confirm completion.

-

Capping: Cap unreacted sites with acetic anhydride/pyridine to prevent deletion sequences.

Troubleshooting "Difficult Sequences"

If the 4-CF3-D-Phe residue is followed by another bulky hydrophobic residue (e.g., Ile, Val), aggregation is highly likely.

-

Solution: Use a "Magic Mixture" wash (DCM:DMF:NMP + 1% Triton X-100) before deprotection.

-

Diagram: Decision tree for SPPS troubleshooting.

Figure 2: SPPS decision logic for bulky fluorinated amino acids.

Analytical Validation: Chiral Purity

Validating that no racemization occurred during synthesis (converting D back to L) is vital for biological activity.

-

Method: Marfey’s Analysis (FDADA).

-

Protocol:

-

Hydrolyze a small sample of the peptide (6N HCl, 110°C, 24h).

-

Derivatize the hydrolysate with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

-

Analysis: Inject onto C18 HPLC. The L-L and D-L diastereomers formed will have distinct retention times.

-

Expectation: 4-CF3-D-Phe derivatized with L-FDAA should elute later than the L-L counterpart due to hydrophobicity differences.

-

Case Study: GLP-1 Agonist Stabilization

Context: Glucagon-like peptide-1 (GLP-1) is rapidly degraded by DPP-IV (cleaves at Ala2).

-

Modification: Substitution of Ala8 (in GLP-1 numbering) with 4-CF3-D-Phe .

-

Result:

-

DPP-IV Resistance: Complete resistance to cleavage due to the D-stereocenter.

-

Potency: The 4-CF3 group engages a hydrophobic pocket in the GLP-1 receptor (GLP-1R) that native Alanine cannot reach, increasing binding affinity by 15-fold.

-

Half-life: Extended from minutes (native) to hours (analog).

-

References

-

Proteolytic Stability of D-Amino Acids

-

Source: BenchChem. (2025).[3] "The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide."

-

-

Metabolic Stability of Trifluoromethyl Groups

-

Enzymatic Synthesis & Resolution

-

Source: Frontiers in Bioengineering and Biotechnology. (2023).[6] "Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase."

-

-

Solid Phase Peptide Synthesis Protocols

- Source: University of California, Irvine (Nowick Lab). (2020). "Standard practices for Fmoc-based solid-phase peptide synthesis."

-

Physicochemical Properties of 4-CF3-Phe

-

Source: PubChem. (2025).[5] "4-(Trifluoromethyl)-D-phenylalanine Compound Summary."

-

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Trifluoromethyl)-D-phenylalanine | C10H10F3NO2 | CID 7004189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

A Comprehensive Technical Guide to the Thermodynamic Properties of Fluorinated D-Amino Acids for Advanced Drug Development

Executive Summary

The strategic incorporation of non-canonical amino acids into peptides and proteins represents a frontier in drug development, offering unprecedented control over molecular properties. Among these, fluorinated D-amino acids stand out for their unique ability to confer enhanced stability, proteolytic resistance, and modulated bioactivity. This guide provides a deep dive into the thermodynamic principles governing these effects. By leveraging the distinct electronic properties of fluorine and the stereochemical constraints of D-amino acids, researchers can rationally engineer therapeutics with superior pharmacokinetic and pharmacodynamic profiles. This document serves as a technical resource for scientists and drug development professionals, detailing the core thermodynamic drivers, outlining robust experimental methodologies for their characterization, and providing actionable insights for the design of next-generation biologics.

Chapter 1: Introduction - The Strategic Advantage of Fluorine and Chirality

The "Fluorous Effect": How Fluorine Uniquely Modulates Physicochemical Properties

Fluorine, the most electronegative element, possesses a van der Waals radius only slightly larger than hydrogen, allowing it to act as a "super-hydrogen" mimic with profound electronic consequences.[1] Its incorporation into an amino acid side chain induces a strong localized dipole moment and can significantly alter properties like hydrophobicity, acidity, and conformational preference.[1][] This "fluorous effect" is not merely an enhancement of hydrophobicity; it is a complex interplay of steric and electronic factors that can be harnessed to fine-tune molecular interactions and stability.[3] Highly fluorinated side chains, for instance, can increase the buried hydrophobic surface area within a protein core, a key factor in enhancing thermodynamic stability.[4][5]

The Role of D-Amino Acids in Peptide and Protein Engineering

The exclusive use of L-amino acids in natural protein synthesis leaves a vast design space unexplored. D-amino acids, their non-superimposable mirror images, are powerful tools for introducing specific structural constraints and, most notably, for conferring resistance to enzymatic degradation by proteases.[6] From a thermodynamic standpoint, the substitution of a glycine residue at the C-terminus of an α-helix with a D-alanine can stabilize the structure by reducing the entropic penalty associated with fixing the backbone conformation in the required αL region of the Ramachandran plot.[7]

Synergy: Why the Combination of Fluorination and D-Stereochemistry is a Powerful Tool in Drug Design

The combination of these two strategies—fluorination and D-stereochemistry—creates a synergistic effect. A peptide incorporating a fluorinated D-amino acid can benefit from both the enhanced proteolytic resistance conferred by the D-configuration and the "fluoro-stabilization" effect.[1][8] This dual advantage is critical for developing peptide drugs with improved circulatory half-lives and greater thermal and chemical stability, overcoming major limitations of natural peptide therapeutics.[1]

Chapter 2: Core Thermodynamic Principles of Fluorinated Amino Acids

The stability of a folded protein or peptide is dictated by its Gibbs free energy of folding (ΔG_fold), which represents the difference in free energy between the folded (native) and unfolded states.[9][10] The fundamental relationship is:

ΔG_fold = ΔH_fold - TΔS_fold

A more negative ΔG_fold corresponds to a more stable protein. The incorporation of fluorinated D-amino acids influences this balance through specific enthalpic and entropic contributions.

Gibbs Free Energy of Folding (ΔG_fold): The Ultimate Determinant of Stability

Numerous studies have demonstrated that substituting hydrocarbon amino acids with highly fluorinated counterparts leads to a significant increase in protein stability, reflected in a more negative ΔG_fold.[4][11] For instance, the incorporation of hexafluoroleucine (hFLeu) into the hydrophobic core of a four-α-helix bundle protein resulted in a dramatic increase in stability, with ΔG°fold changing from -18.0 kcal/mol for the wild type to -27.6 kcal/mol for the fluorinated version.[4] This stabilization is primarily attributed to an increase in the buried hydrophobic surface area.[4][5]

Enthalpic Contributions (ΔH)

The enthalpy of folding (ΔH) reflects changes in non-covalent interactions, such as van der Waals forces and hydrogen bonds, upon transitioning from the unfolded to the folded state.[12][13] While the C-F bond is highly polarized, fluorinated alkyl groups are generally poor hydrogen bond acceptors. The primary enthalpic contribution to stability from fluorination arises from favorable van der Waals interactions within the tightly packed hydrophobic core of the folded protein.

Entropic Contributions (ΔS)

Entropy, a measure of disorder, plays a crucial role in protein folding. The two main entropic factors to consider are the hydrophobic effect and conformational entropy.

-

The Hydrophobic Effect : This is the principal driving force for the folding of many globular proteins.[14] Apolar side chains are sequestered from water in the folded state, which releases ordered water molecules from their hydration shells, leading to a favorable increase in the entropy of the solvent. Fluorinated side chains are significantly more hydrophobic than their hydrocarbon analogs.[][3] Their burial upon folding drives a larger favorable change in solvent entropy, thus contributing to a more negative ΔG_fold and enhanced stability.[4]

-

Conformational Entropy : The unfolded polypeptide chain has a high degree of conformational freedom. Folding restricts this freedom, resulting in an unfavorable decrease in the protein's conformational entropy. The incorporation of a D-amino acid at a specific position, such as a C-terminal helix cap, can pre-organize the backbone into a favorable conformation, thereby reducing the entropic cost of folding.[7]

Impact on Acidity and Basicity (pKa)

The high electronegativity of fluorine exerts a powerful inductive effect, withdrawing electron density from neighboring atoms.[1] This has a predictable impact on the pKa values of the amino acid's ionizable groups.[][15]

-

The α-carboxyl group becomes more acidic (pKa decreases).

-

The α-amino group's conjugate acid becomes more acidic (pKa decreases).

-

The pKa of an ionizable side chain will also be lowered. For example, the pKa of fluorinated tyrosine analogs is lower than that of natural tyrosine.[16]

This modulation of pKa can alter the charge distribution on a peptide's surface at a given pH, influencing solubility, receptor binding, and electrostatic interactions.

Chapter 3: Experimental Determination of Thermodynamic Parameters

A multi-technique approach is essential for a comprehensive thermodynamic characterization of proteins and peptides containing fluorinated D-amino acids.

Differential Scanning Calorimetry (DSC): The Gold Standard for Thermal Stability

Expertise & Experience: DSC is the preferred method for directly measuring the thermodynamics of thermal unfolding because it provides a complete thermodynamic profile without relying on extrinsic probes or reporters.[17][18] It directly measures the heat capacity (Cp) of a molecule as a function of temperature. The resulting thermogram, a plot of excess heat capacity versus temperature, yields critical stability parameters.

Key Outputs:

-

Melting Temperature (Tm): The temperature at the peak of the unfolding transition, a direct indicator of thermal stability.[17]

-

Calorimetric Enthalpy (ΔH_cal): The area under the unfolding curve, representing the total heat absorbed during unfolding.[17]

-

Change in Heat Capacity (ΔCp): The difference in heat capacity between the folded and unfolded states, which is related to the amount of hydrophobic surface area buried upon folding.[19]

-

Sample Preparation: Dialyze the protein sample (typically 0.2-1.0 mg/mL) and the reference buffer extensively against the same buffer stock to ensure a precise match. Degas both solutions immediately before loading to prevent bubble formation.

-

Instrument Setup: Clean the DSC cells thoroughly. Load the reference buffer into the reference cell and the protein solution into the sample cell.

-

Data Acquisition: Equilibrate the system at the starting temperature (e.g., 25°C). Scan to the final temperature (e.g., 95°C) at a constant rate (e.g., 60°C/hour).

-

Baseline Subtraction: After the initial scan, cool the system and perform a second scan of the (now denatured) protein to obtain a post-transition baseline. A buffer-versus-buffer scan is also performed to establish the instrumental baseline.

-

Data Analysis: Subtract the buffer-buffer baseline from the protein scan. Fit the resulting thermogram to a suitable model (e.g., a two-state transition model) to extract Tm, ΔH_cal, and ΔCp. The Gibbs free energy of unfolding at any temperature (T) can then be calculated using the Gibbs-Helmholtz equation.

Isothermal Titration Calorimetry (ITC): Quantifying Binding Thermodynamics

Expertise & Experience: ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[20][21] It is the only method that can determine all binding parameters (K_D, ΔH, ΔS) in a single experiment, providing a complete thermodynamic signature of the interaction.[22][23] This is invaluable for understanding how the incorporation of a fluorinated D-amino acid affects a peptide's affinity and binding mechanism to its target.

Key Outputs:

-

Association Constant (K_A) / Dissociation Constant (K_D): Measures the affinity of the interaction.

-

Enthalpy of Binding (ΔH_bind): The heat change directly measured upon binding.

-

Entropy of Binding (ΔS_bind): Calculated from the relationship ΔG_bind = ΔH_bind - TΔS_bind.

-

Sample Preparation: Prepare the peptide (in the syringe) and the target protein (in the cell) in the identical, matched buffer. The concentration of the peptide should be 10-20 times that of the target protein.

-

Instrument Setup: Load the target protein into the sample cell and the matched buffer into the reference cell. Load the peptide solution into the injection syringe.

-

Titration: After thermal equilibration, perform a series of small, sequential injections (e.g., 2-5 µL) of the peptide into the protein solution. The heat change for each injection is measured.

-

Data Analysis: Integrate the area of each injection peak to determine the heat change per injection. Plot this heat change against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine K_D, ΔH_bind, and the stoichiometry (n) of the interaction.

Supporting Spectroscopic Methods

-

Circular Dichroism (CD): This technique is used to assess the secondary structure of a peptide or protein and can monitor structural changes during thermal or chemical denaturation.[8] It provides complementary information to DSC, confirming that the observed thermal transition corresponds to a change in the folded structure.

-

Differential Scanning Fluorimetry (DSF): Also known as a Thermal Shift Assay, DSF is a high-throughput method ideal for screening the effects of different amino acid substitutions or buffer conditions on protein stability.[24][25] It relies on an external fluorescent dye or intrinsic tryptophan fluorescence to report on protein unfolding.[24] While less information-rich than DSC, it is valuable for initial optimization.[19]

Chapter 4: Data Synthesis and Practical Implications

Quantitative Data Summary

The following tables summarize representative thermodynamic data illustrating the effects of fluorination.

Table 1: Impact of Fluorination on Thermal Stability of Protein G B1 Domain Mutants [26]

| Amino Acid at Position 53 | Melting Temperature (Tm, °C) | ΔG_unf (kcal/mol) |

| Leucine (Leu) | 80.5 | 5.10 |

| Tetrafluoroleucine (Qfl) | 81.3 | 5.25 |

| Hexafluoroleucine (Hfl) | 82.1 | 5.45 |

| Phenylalanine (Phe) | 81.1 | 5.20 |

| Pentafluorophenylalanine (Pff) | 82.5 | 5.55 |

Insight: Increasing degrees of fluorination on the side chain consistently increase both the melting temperature and the free energy of unfolding, indicating enhanced protein stability.[26]

Table 2: Influence of Fluorination on Tyrosine Side Chain Acidity [16]

| Amino Acid | pKa of Phenolic Group |

| Tyrosine | 10.1 |

| 3-Fluorotyrosine | 9.8 |

| 3,5-Difluorotyrosine | 8.8 |

Insight: The electron-withdrawing fluorine atoms significantly lower the pKa of the phenolic hydroxyl group, making it more acidic.

Structure-Property Relationships & Rational Design

The thermodynamic data provide a foundation for rational design. Research has shown that fluorinated amino acids exhibit distinct secondary structure propensities.

-

α-Helix vs. β-Sheet Propensity: Highly fluorinated amino acids like hexafluoroleucine show a lower propensity to form α-helices but a higher propensity for β-sheets when compared to their hydrocarbon analogs.[8] This knowledge is critical when designing structured peptides. Placing a fluorinated residue in a β-sheet can be a stabilizing strategy, whereas placing it in an α-helix might be destabilizing unless compensated by other interactions.[8][27]

The workflow for rational design involves a cycle of design, synthesis, and thermodynamic characterization.

Caption: Thermodynamic characterization workflow for engineered peptides.

This iterative process, grounded in precise thermodynamic measurements, allows for the fine-tuning of peptide and protein properties to achieve the desired therapeutic profile.

Caption: Key contributors to Gibbs Free Energy upon fluorinated D-AA incorporation.

Chapter 5: Conclusion and Future Outlook

The thermodynamic principles governing the behavior of fluorinated D-amino acids provide a powerful framework for modern drug design. The strategic use of fluorine allows for the enhancement of protein stability primarily through the hydrophobic effect, while the incorporation of D-stereocenters confers proteolytic resistance and can favorably reduce the entropic cost of folding. Experimental techniques like DSC and ITC are indispensable tools, providing the quantitative data needed to move from empirical screening to rational, structure-based design.

As our understanding of these nuanced thermodynamic effects grows, so too will our ability to create highly stable, long-lasting, and potent peptide and protein therapeutics. The future of this field lies in the continued exploration of novel fluorinated amino acids and the development of computational models that can accurately predict their thermodynamic impact, further accelerating the development of life-saving medicines.

References

- Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. ACS.

- Buer, B. C., de la Salud-Bea, R., & Marsh, E. N. G. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 109(13), 4858–4863.

- Buer, B. C., de la Salud-Bea, R., & Marsh, E. N. G. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. PNAS.

- Hohsaka, T. (2011). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews.

- Marsh, E. N. G. (2014). Design, Synthesis, and Study of Fluorinated Proteins. Springer Nature Experiments.

- Lange, O. F., & Hubbard, J. A. (2020). What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein. PMC.

- BOC Sciences. (n.d.). Fluorinated Amino Acids.

- Hughes, Z. E., & Walsh, T. R. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Semantic Scholar.

- (n.d.). Fluorotyrosine analogs and corresponding pKa values. ResearchGate.

- Kumar, K. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI.

- Hughes, Z. E., & Walsh, T. R. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. RSC Publishing.

- Welsh, W. J., & Miller, B. T. (2012). Computational Design of Thermostabilizing d-Amino Acid Substitutions. PMC.

- (2009). Differential Scanning Calorimetry and Protein Stability. Student Theses - Faculty of Science and Engineering.

- Malvern Panalytical. (2025). The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment.

- Harvard Medical School. (n.d.). Differential Scanning Fluorimetry (DSF). Center for Macromolecular Interactions.

- Foley, D. J. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.

- Gabrielson, J. P., & Weiss, W. F. (2025). Differential Scanning Calorimetry and Fluorimetry Measurements of Monoclonal Antibodies and Reference Proteins: Effect of Scanning Rate and Dye Selection. ResearchGate.

- Ben-Naim, A. (2025). Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein Folding. MDPI.

- Kyte, J. (2016). Enthalpic and Entropic Contributions to Hydrophobicity. Journal of Chemical Theory and Computation.

- Joshi, H., Shirude, P. S., Bansal, V., Ganesh, K. N., & Sastry, M. (2004). Isothermal titration calorimetry studies on the binding of amino acids to gold nanoparticles. Journal of Physical Chemistry B, 108(31), 11535–11540.

- Jachimowicz, P., & Kulesza, A. (2024). Fluorescence-Based Protein Stability Monitoring—A Review. MDPI.

- Chiu, H. P., Kokona, B., Fairman, R., & Cheng, R. P. (2009). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. Journal of the American Chemical Society, 131(37), 13192–13193.

- Qian, H. (2012). Protein Folding: The Gibbs Free Energy. arXiv.

- Macmillan Group. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. Princeton University.

- Joshi, H., Shirude, P. S., Bansal, V., Ganesh, K. N., & Sastry, M. (2004). Isothermal Titration Calorimetry Studies on the Binding of Amino Acids to Gold Nanoparticles. The Journal of Physical Chemistry B.

- Gursky, O. (2013). How to calculate the Gibbs Free Energy of a protein?. ResearchGate.

- Baldwin, R. L. (2007). Energetics of Protein Folding. Stanford University.

- (2025). Isothermal Titration Calorimetry Studies on the Binding of Amino Acids to Gold Nanoparticles. ResearchGate.

- (2024). Isothermal titration calorimetry studies on the binding of amino acids to gold nanoparticles. Journal of Physical Chemistry B.

Sources

- 1. tandfonline.com [tandfonline.com]

- 3. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07025C [pubs.rsc.org]

- 4. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Study of Fluorinated Proteins | Springer Nature Experiments [experiments.springernature.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Computational Design of Thermostabilizing d-Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]

- 9. [1202.1358] Protein Folding: The Gibbs Free Energy [arxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. mdpi.com [mdpi.com]

- 13. rbaldwin.stanford.edu [rbaldwin.stanford.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 18. mdpi.com [mdpi.com]

- 19. The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment | Malvern Panalytical [malvernpanalytical.com]

- 20. research.monash.edu [research.monash.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. research-repository.rmit.edu.au [research-repository.rmit.edu.au]

- 24. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 25. researchgate.net [researchgate.net]

- 26. Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

Stereochemical Engineering: The Strategic Divergence of L- and D-4-(Trifluoromethyl)-phenylalanine

[1]

Executive Summary

In the landscape of medicinal chemistry and structural biology, 4-(Trifluoromethyl)-phenylalanine (4-CF3-Phe) represents a "privileged scaffold."[1] It is not merely a phenylalanine derivative; it is a tool for modulating lipophilicity, proteolytic stability, and electronic character. The trifluoromethyl (

This guide dissects the distinct utility of the L- and D- isomers. While the L-isomer is the gold standard for

Physicochemical & Structural Divergence

To effectively deploy 4-CF3-Phe, one must understand how the

Table 1: Comparative Physicochemical Metrics

| Property | Phenylalanine (Phe) | 4-Methyl-Phe | 4-CF3-Phe | Impact on Drug Design |

| Van der Waals Volume | ~130 ų | ~145 ų | ~170 ų | |

| Hansch Lipophilicity ( | 0.00 | 0.56 | 0.88 - 1.04 | Drastically increases membrane permeability and hydrophobic collapse.[1][2] |

| Hammett Constant ( | 0.00 | -0.17 | 0.54 | Strong electron-withdrawing.[1][2] Increases acidity of backbone NH (H-bond donor strength).[2] |

| Metabolic Liability | High (Para-hydroxylation) | Moderate (Benzylic oxidation) | Low | Blocks CYP450 oxidation at the para-position.[1][2] |

Key Insight: The

The L-Isomer: Structural Probe & Metabolic Shield

The L-isomer (2S) retains the natural chirality of ribosomal protein synthesis.[1][2] Its primary applications rely on its ability to mimic Phenylalanine's topology while carrying a heavy electronic and magnetic payload.[2]

Application A: NMR Protein Dynamics

Because

-

Mechanism: The chemical shift of the

group is exquisitely sensitive to the local dielectric environment. A shift from a buried hydrophobic core to a solvent-exposed state can result in a chemical shift change of 0.5–2.0 ppm.[2] -

Protocol Note: Incorporation is typically achieved using auxotrophic E. coli strains (e.g., phenylalanine auxotrophs) or cell-free protein synthesis systems to force the incorporation of the analog in place of Phe.[1]

Application B: Metabolic Hardening

In peptide drug design (e.g., GLP-1 analogs), the L-isomer is used to replace Phe residues prone to chymotryptic cleavage. The electron-withdrawing nature of

The D-Isomer: The Conformation Disruptor

The D-isomer (2R) possesses "unnatural" chirality.[2] It is not recognized by the ribosome and is generally rejected by standard proteases.

Application A: Peptidomimetics & -Turns

Incorporating D-4-CF3-Phe into a peptide chain forces a reversal of the backbone trajectory.[1][2]

-

Mechanism: In a sequence of L-amino acids, a single D-substitution favors the formation of a Type II

-turn.[1][2] This is critical for macrocyclization strategies or for mimicking the "turn" regions of antibody CDR loops. -

Proteolytic Resistance: Standard mammalian proteases (trypsin, chymotrypsin, pepsin) are stereoselective for L-peptide bonds.[1][2] A D-isomer acts as a "gatekeeper," halting exopeptidase degradation.[1][2]

Technical Protocol: Chemo-Enzymatic Resolution

Synthesizing pure enantiomers of 4-CF3-Phe is challenging via asymmetric hydrogenation due to the electron-deficient ring.[2] The industry-standard method is Kinetic Enzymatic Resolution using Acylase I.[1][2] This method is self-validating because the enzyme only processes the L-form, leaving the D-form chemically distinct.

Workflow Visualization

The following diagram illustrates the separation logic, relying on solubility differences between the zwitterionic free amino acid and the acidic N-acetyl derivative.

Figure 1: Kinetic Resolution Workflow. The critical control point is the pH adjustment (Step 4), which differentiates the solubility profiles of the product (L) and substrate (D).

Step-by-Step Protocol

Reagents:

-

Acylase I (Grade: 30,000 U/g, Source: Aspergillus melleus)[1]

-

Cobalt(II) chloride (

, catalytic activator)

Procedure:

-

Substrate Preparation: Dissolve the racemic N-acetyl substrate (0.1 M) in distilled water. Adjust pH to 7.5 using dilute LiOH.[2]

-

Enzyme Activation: Add

(1 mM final conc). Add Acylase I (approx 10 mg per gram of substrate).[1][2] -

Incubation: Incubate at 37°C with gentle stirring. Monitor pH; the release of the free amino acid will lower the pH. Maintain pH 7.5 via an autotitrator.

-

Termination & Separation (The Critical Step):

-

Extraction: Extract 3x with Ethyl Acetate.

Analytical Validation: NMR

Once synthesized or acquired, validating the incorporation of the L-isomer into a protein requires a specific NMR workflow.

Figure 2:

Interpretation Guide:

-

Single Sharp Peak: Indicates a flexible, solvent-exposed residue.[1][2]

-

Broad/Split Peak: Indicates the residue is involved in conformational exchange (intermediate exchange regime) or multiple stable conformers.[1][2]

-

Downfield Shift: Typically indicates desolvation (moving into a hydrophobic pocket).[1][2]

References

-

Hansch, C., et al. (1991).[2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link[1]

-

Cheng, J., et al. (2020).[1][2] Recent Advances in 19F NMR of Proteins. Journal of Biomolecular NMR. (Provides the basis for the NMR workflow). Link

-

Muller, N. (1986).[1][2][5] When is a trifluoromethyl group more lipophilic than a methyl group? Journal of Pharmaceutical Sciences.[2][5] (Establishes the lipophilicity data). Link

-

Chenault, H. K., et al. (1989).[1][2] Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. (The foundational protocol for the enzymatic resolution described). Link[1]

Sources

- 1. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Trifluoromethyl)-D-phenylalanine | C10H10F3NO2 | CID 7004189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Modulation of Amino Acid Lipophilicity Using para-Trifluoromethyl Substitution: A Technical Guide

Abstract

In the landscape of modern drug discovery and medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of chemical tools, the trifluoromethyl (CF₃) group stands out for its profound and often beneficial impact on a molecule's properties. This technical guide provides an in-depth exploration of the effects of introducing a trifluoromethyl group at the para position of an amino acid's side chain, with a specific focus on its impact on lipophilicity. We will delve into the fundamental physicochemical principles of the CF₃ group, quantitative measures of lipophilicity (LogP/LogD), field-proven experimental protocols for their determination, and the broader, pleiotropic consequences of this modification in drug design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination strategies for the rational design of novel therapeutics.

Introduction: The Power of Fluorine in Amino Acid Design

Amino acids and the peptides derived from them are central to biology and medicine. However, natural amino acids often possess suboptimal drug-like properties, such as poor metabolic stability or limited membrane permeability.[1] Chemical modification is a cornerstone of medicinal chemistry, and the introduction of fluorine has become an indispensable strategy.[2] The trifluoromethyl group, in particular, is a powerful modulator of molecular properties due to its unique combination of high electronegativity, steric bulk, and lipophilicity.[3][4]

Incorporating a para-trifluoromethyl (p-CF₃) group onto the aromatic side chain of an amino acid like phenylalanine is a common tactic to enhance metabolic stability, binding affinity, and lipophilicity.[5][6][7] Understanding the precise impact of this modification on lipophilicity is critical, as this property governs a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[][9] This guide will dissect the influence of the p-CF₃ group, providing both the theoretical framework and practical methodologies for its application.

The Dichotomous Nature of the Trifluoromethyl Group

The trifluoromethyl group is often described as a "lipophilic electron-withdrawing group," a term that captures its dualistic and powerful nature in medicinal chemistry.[10]

-

Electron-Withdrawing Effects: Due to the high electronegativity of the three fluorine atoms, the CF₃ group is a potent inductive electron-withdrawing group.[7] This can significantly alter the electronic distribution within a molecule, impacting the pKa of nearby acidic or basic centers.[7][11] For instance, adding a CF₃ group to a phenyl ring can lower the pKa of a benzoic acid or an aniline.[12][13][14]

-

Lipophilicity: Despite the polarity of the individual carbon-fluorine bonds, the overall CF₃ group is hydrophobic and increases the lipophilicity of a molecule.[7][15] This is attributed to the fact that the fluorine atoms are poor hydrogen bond acceptors and the group presents a non-polar surface. The Hansch π value, a measure of a substituent's contribution to lipophilicity, for a CF₃ group is +0.88.[3] This increased lipophilicity can enhance a molecule's ability to cross cellular membranes and can improve its binding to hydrophobic pockets in target proteins.[4]

This combination of properties makes the CF₃ group a versatile tool for fine-tuning the physicochemical characteristics of drug candidates to improve their overall profile.[10]

Quantifying Lipophilicity: A Guide to LogP and LogD

Lipophilicity is experimentally quantified by the partition coefficient (P) or distribution coefficient (D), which are typically expressed in their logarithmic forms, LogP and LogD.[16]

-

LogP is the ratio of the concentration of a neutral compound in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.[17] It is an intrinsic property of a molecule, independent of pH.

-

LogP = log₁₀ ([Compound]octanol / [Compound]water)

-

-

LogD is the ratio of the concentration of all species of a compound (neutral and ionized) in a lipid phase to its concentration in an aqueous phase at a specific pH.[9] For ionizable molecules like amino acids, LogD is a more physiologically relevant descriptor.[16]

-

LogDpH = log₁₀ (Σ[Species]octanol / Σ[Species]water)

-

A higher LogP or LogD value indicates greater lipophilicity. These values are critical for predicting a drug's behavior in the body, influencing everything from oral absorption to brain penetration.[]

Caption: Conceptual model of a molecule partitioning between an octanol and an aqueous phase.

Impact of p-CF₃ Substitution on Amino Acid Lipophilicity: Data and Analysis

The introduction of a p-CF₃ group onto an aromatic amino acid side chain consistently and significantly increases its lipophilicity. While a comprehensive database is challenging to compile due to variations in experimental conditions, the trend is clear. Below is a comparative table illustrating the effect.

| Amino Acid | Structure | Approximate LogD₇.₄ | p-CF₃ Modified Analog | Structure | Approximate LogD₇.₄ | Change (ΔLogD) |

| L-Phenylalanine | -1.7 | 4-(Trifluoromethyl)-L-phenylalanine | +0.5 | +2.2 |

Note: LogD values are estimations derived from literature trends and computational models. Actual experimental values can vary.

The substantial positive shift in LogD upon trifluoromethylation demonstrates a dramatic increase in lipophilicity. This change is primarily driven by the hydrophobic nature of the CF₃ group itself. This modification can be a powerful strategy to enhance the membrane permeability of peptide-based drug candidates.[2][18] Studies have shown that such substitutions can lead to minimal perturbations of the overall protein structure while enhancing desired properties.[19]

Experimental Protocol: Lipophilicity Determination by RP-HPLC

While the shake-flask method is the traditional "gold standard" for LogP/LogD determination, it can be time-consuming.[][9] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, accurate, and compound-sparing alternative that is widely used in drug discovery.[][20] The method is based on the principle that a compound's retention time on a non-polar stationary phase correlates with its lipophilicity.[21]

Objective:

To determine the LogD₇.₄ of a para-trifluoromethyl substituted amino acid using a validated RP-HPLC method.

Materials:

-

Analytical HPLC system with UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 10 mM Phosphate buffer, pH 7.4

-

Mobile Phase B: Acetonitrile or Methanol

-

Test Compound: p-CF₃ amino acid

-

Reference Standards: A set of 5-7 compounds with known LogD₇.₄ values spanning a range that includes the expected value of the test compound (e.g., Propranolol, Verapamil, Testosterone).

Methodology:

-

Preparation of Standards and Test Compound:

-

Prepare 1 mg/mL stock solutions of the test compound and each reference standard in Mobile Phase B.

-

Create a working solution by diluting the stock solutions to an appropriate concentration (e.g., 50 µg/mL) in a 50:50 mixture of Mobile Phase A and B.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

-

Detection: UV at a wavelength appropriate for the compounds.

-

Elution: Isocratic elution with varying percentages of Mobile Phase B (e.g., 30%, 40%, 50%, 60%, 70% B).

-

-

Data Acquisition:

-

For each isocratic condition, inject the working solution containing the test compound and standards.

-

Record the retention time (t_R) for each compound.

-

Determine the column dead time (t_₀) by injecting a non-retained compound like uracil.

-

-

Data Analysis:

-

Calculate the capacity factor (k) for each compound at each mobile phase composition: k = (t_R - t_₀) / t_₀

-

Calculate the logarithm of the capacity factor (log k).

-

Extrapolate to 100% aqueous phase: For each compound, plot log k against the percentage of organic modifier (%B). Perform a linear regression and extrapolate to 0% B to determine the y-intercept, which is log k_w.[21][22]

-

Create a Calibration Curve: Plot the known LogD₇.₄ values of the reference standards against their calculated log k_w values. Perform a linear regression on this data.

-

Determine LogD of Test Compound: Using the log k_w value of the test compound, calculate its LogD₇.₄ using the equation from the calibration curve.

-

Caption: Workflow for determining LogD using the RP-HPLC extrapolation method.

Beyond Lipophilicity: The Pleiotropic Effects of p-CF₃ Substitution

The impact of the p-CF₃ group extends far beyond lipophilicity. Its installation has several other important consequences for a drug candidate.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol), making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][5] Placing a CF₃ group at a metabolically labile position (like the para position of a phenyl ring) can block hydroxylation, thereby increasing the drug's half-life and bioavailability.[5][23]

-

Binding Affinity: The increased lipophilicity can lead to stronger hydrophobic interactions within a protein's binding pocket.[15] Furthermore, the unique electronic properties of fluorine can alter electrostatic and hydrogen-bonding patterns, potentially enhancing target engagement.[2][24]

-

Conformational Effects: The steric bulk of the CF₃ group can influence the preferred conformation of the amino acid side chain, which can be exploited to favor a bioactive conformation.[24]

-

pKa Modulation: The strong electron-withdrawing nature of the p-CF₃ group can lower the pKa of the amino acid's carboxylic acid and amine groups, altering the ionization state at physiological pH. This can influence solubility and interactions with the biological target.

Caption: Pleiotropic effects resulting from p-CF₃ substitution on an amino acid.

Conclusion

The introduction of a para-trifluoromethyl group is a powerful, multifaceted strategy in the design of novel amino acid-based therapeutics. Its primary and most predictable effect is a significant increase in lipophilicity, which can be precisely quantified using methods like RP-HPLC. This enhancement in lipophilicity, coupled with improvements in metabolic stability and the potential for stronger target binding, makes p-CF₃ substitution a high-impact tool for medicinal chemists. By understanding the fundamental principles and practical methodologies outlined in this guide, researchers can more effectively harness the power of fluorine to overcome challenges in drug development and engineer molecules with superior therapeutic profiles.

References

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Zafrani, Y., & Amir, E. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Organic Chemistry, 87(15), 9493-9523. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A, 1529, 57-65. [Link]

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991. [Link]

-

Cambridge MedChem Consulting. (2019). LogD. Cambridge MedChem Consulting Resources. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs Resources. [Link]

-

Scribd. (n.d.). Understanding LogP and LogD in Lipophilicity. Scribd Document. [Link]

-

Iqbal, J., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8235. [Link]

- U.S. Patent No. US20020009388A1. (2002). Determination of log P coefficients via a RP-HPLC column.

-

University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]

-

Ciura, K., et al. (2021). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 26(21), 6469. [Link]

-

ECETOC. (1983). Assessment of reverse-phase chromatographic methods for determining partition coefficients. ECETOC Technical Report. [Link]

-

Trogu, M., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

-

Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. ResearchGate. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Hovione. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione Resources. [Link]

-

Kass, S. R. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry. [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Application Note. [Link]

-

ResearchGate. (n.d.). Calculated and experimental pKa values of ortho-substituted benzoic acids in water at 25°C. ResearchGate Publication. [Link]

-

El-Faham, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2344. [Link]

-

Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams (page-1). University of Wisconsin-Madison. [Link]

-

Hiemstra, D., et al. (2017). Polymorphism and Modulation of Para-Substituted l-Phenylalanine. Crystal Growth & Design, 17(7), 3896-3903. [Link]

-

Manoll, I. K., et al. (2021). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Journal of Chemical Theory and Computation, 17(9), 5786-5802. [Link]

-

Burke, T. R., et al. (1995). Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?. Biochemistry, 34(46), 15165-15174. [Link]

-

Majumder, S., et al. (2023). Current Landscape on Development of Phenylalanine and Toxicity of its Metabolites - A Review. Current Pharmaceutical Analysis, 19(5), 335-348. [Link]

Sources

- 1. Current Landscape on Development of Phenylalanine and Toxicity of its Metabolites - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. nbinno.com [nbinno.com]

- 9. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. researchgate.net [researchgate.net]

- 11. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 12. researchgate.net [researchgate.net]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 15. benthamscience.com [benthamscience.com]

- 16. acdlabs.com [acdlabs.com]

- 17. scribd.com [scribd.com]

- 18. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]